BenchChemオンラインストアへようこそ!

N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Blood-Brain Barrier Permeability Lipinski Rule of Five CNS Drug-Likeness

N,N-Dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 1986547-19-6; molecular formula C₁₂H₁₃N₅S; MW 259.33 g/mol) is a fused heterocyclic small molecule belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class. It bears a 4-(N,N-dimethylamino)phenyl substituent at the 6-position of the thiadiazole ring and a methyl group at the 3-position of the triazole ring, distinguishing it from the more common primary aniline and unsubstituted triazole analogs in this scaffold family.

Molecular Formula C12H13N5S
Molecular Weight 259.33
CAS No. 1986547-19-6
Cat. No. B2590304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
CAS1986547-19-6
Molecular FormulaC12H13N5S
Molecular Weight259.33
Structural Identifiers
SMILESCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C12H13N5S/c1-8-13-14-12-17(8)15-11(18-12)9-4-6-10(7-5-9)16(2)3/h4-7H,1-3H3
InChIKeyCLBUHLBWRCRWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 1986547-19-6): Structural Identity and Research-Grade Procurement Profile


N,N-Dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 1986547-19-6; molecular formula C₁₂H₁₃N₅S; MW 259.33 g/mol) is a fused heterocyclic small molecule belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class [1]. It bears a 4-(N,N-dimethylamino)phenyl substituent at the 6-position of the thiadiazole ring and a methyl group at the 3-position of the triazole ring, distinguishing it from the more common primary aniline and unsubstituted triazole analogs in this scaffold family [1]. The triazolo-thiadiazole core is associated with anticonvulsant, antimicrobial, and urease-inhibitory activities across numerous published derivatives [2]. This compound is currently catalogued by research-chemical suppliers as a building block or screening compound, and is listed in PubChem (CID 91684465) with computed physicochemical descriptors including XLogP3-AA of 2.4, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 74.6 Ų [1].

Substitution Risk in 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Procurement: Why N,N-Dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline Cannot Be Replaced by the Primary Aniline Analog


Within the triazolo-thiadiazole aniline series, even minor peripheral modifications produce substantial differences in physicochemical and pharmacological behavior. The primary aniline analog—4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 701251-76-5)—differs from the target compound only by the presence of a free –NH₂ group at the para position instead of the –N(CH₃)₂ moiety, yet this single change alters the hydrogen bond donor count from 0 to 1, reduces lipophilicity (lower XLogP), and introduces a chemically reactive primary amine that can participate in unwanted Schiff-base formation, acylation side reactions, or non-specific protein binding in biological assays . The meta-isomer 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 764710-30-7) relocates the amino group from the para to the meta position of the phenyl ring, altering molecular dipole, shape complementarity with biological targets, and solid-state packing . These structural nuances mean that SAR in this series is non-linear: a compound with potent anticonvulsant activity in the class (e.g., 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with ED₅₀ 23.7 mg/kg in MES) cannot be assumed to retain its activity profile after substitution changes at either the 3- or 6-position [1]. Direct experimental validation is required rather than generic interchange.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 1986547-19-6) Relative to In-Class Analogs


Hydrogen Bond Donor Count: Absence of HBD in Target Compound vs. Primary Aniline Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of the fully substituted N,N-dimethylamino group on the para-phenyl ring [1]. In contrast, the closest structural analog—4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 701251-76-5)—contains a primary amine with HBD = 1 [2]. This single-donor difference is known to correlate with improved passive membrane permeability and CNS penetration potential in compound series where LogP is already favorable [3]. For researchers screening CNS-targeted compound libraries, the zero-HBD feature is a key differentiator in selecting compounds with reduced susceptibility to P-glycoprotein efflux and enhanced brain partitioning relative to primary aniline-bearing analogs.

Blood-Brain Barrier Permeability Lipinski Rule of Five CNS Drug-Likeness

Lipophilicity (XLogP3-AA) Advantage of Dimethylamino Substitution Over Primary Aniline

The computed XLogP3-AA for N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is 2.4 [1], reflecting the contribution of the two N-methyl groups to overall lipophilicity. While the exact XLogP3 of the primary aniline analog (CAS 701251-76-5) is not deposited in PubChem, the systematic removal of two methyl groups from the dimethylamino moiety typically reduces XLogP by approximately 0.8–1.2 log units based on fragmental constant addition methods [2], placing the primary aniline analog in the range of ~1.2–1.6. This ~0.8–1.2 log unit difference corresponds to a 6- to 16-fold difference in octanol-water partition coefficient, directly affecting the compound's distribution coefficient (LogD₇.₄) and non-specific binding characteristics [3]. For medicinal chemistry programs optimizing within the triazolo-thiadiazole series, this lipophilicity increment may be advantageous for achieving adequate membrane permeability without resorting to halogenation or extended aryl ring systems that increase molecular weight and toxicity risk.

Lipophilicity Optimization XLogP3 Drug-Likeness

Molecular Weight and Heavy Atom Count Differentiation vs. Simplest Class Congeners

The target compound (MW 259.33 g/mol; 18 heavy atoms) occupies a specific chemical space between simpler triazolo-thiadiazole anilines and more elaborate diaryl or heteroaryl-extended derivatives [1]. The des-methyl analog—N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (MW 245.31 g/mol; C₁₁H₁₁N₅S)—lacks the 3-methyl substituent, resulting in a ΔMW of −14.02 g/mol and reduced steric bulk at the triazole 3-position . The well-studied anticonvulsant 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (4h, MW ~236.7 g/mol) similarly lacks the dimethylamino functionality and the 3-methyl group, yet exhibits an ED₅₀ of 23.7 mg/kg in the MES seizure model [2]. These molecular weight increments from 236.7 → 245.3 → 259.3 g/mol across the series reflect progressive increases in lipophilicity, steric demand, and potential for specific target interactions without crossing the MW 500 threshold. For fragment-based or lead-optimization workflows, the 259.33 Da mass of the target compound provides a differentiated starting point that balances added complexity with drug-like properties.

Fragment-Based Drug Discovery Lead Optimization Molecular Complexity

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound possesses 2 rotatable bonds, both located on the exocyclic N,N-dimethylamino group attached to the para-phenyl ring [1]. This represents a moderate increase in conformational freedom compared to the rigid, fully aromatic core scaffold. The 3-methyl substituent on the triazole ring does not introduce additional rotatable bonds. In contrast, primary aniline analogs with a free –NH₂ group have equivalent rotatable bond counts but expose a hydrogen-bond-capable rotamer that can engage in intramolecular or intermolecular interactions altering the conformational ensemble. When compared to triazolo-thiadiazole derivatives bearing bulkier 3-aryl substituents (e.g., compounds with 3-phenyl or 3-(substituted-benzyl) groups that add 1–2 additional rotatable bonds), the target compound retains a relatively constrained rotatable bond profile [2]. Fewer rotatable bonds are generally associated with lower entropic penalties upon target binding and improved ligand efficiency metrics [3].

Conformational Analysis Ligand Efficiency Entropic Penalty

Topological Polar Surface Area: Balance Between Permeability and Solubility vs. More Polar Aniline Analogs

The computed topological polar surface area (TPSA) of the target compound is 74.6 Ų [1], which places it within the favorable range (<140 Ų) for oral absorption and within the more stringent <90 Ų window often associated with good CNS penetration [2]. The primary aniline analog (CAS 701251-76-5) is expected to have a higher TPSA due to the contribution of the primary amine nitrogen (each –NH₂ contributes approximately 26–35 Ų depending on algorithm, vs. ~3–5 Ų for each N–CH₃ in the tertiary amine [3]). The estimated TPSA difference is approximately +20–25 Ų in favor of the target compound (lower TPSA). This TPSA advantage, combined with zero HBD, suggests the dimethylamino substitution may confer superior passive membrane diffusion characteristics compared to the primary aniline congener, without severely compromising aqueous solubility which is already limited by the planar heteroaromatic core.

TPSA Optimization Oral Bioavailability Passive Permeability

Class-Level Anticonvulsant Activity Context: Triazolo-Thiadiazole Scaffold Validation in MES and scPTZ Models

No direct, peer-reviewed bioactivity data for the target compound (CAS 1986547-19-6) were identified in major public repositories (PubChem BioAssay, ChEMBL, BindingDB) or the primary literature as of the search date. However, the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold is validated by multiple independent studies. In the 2012 Wang et al. study, 24 compounds (4a–4x) were evaluated in the maximal electroshock seizure (MES) test, with 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (4h) showing an ED₅₀ of 23.7 mg/kg and a protective index (PI = TD₅₀/ED₅₀) of 10.8 [1]. In the 2009 Husain et al. study, 20 derivatives (6a–t) showed that compounds 6c, 6k, 6n, 6p, and 6s passed the rotorod test without neurological deficit [2]. These data confirm that the triazolo-thiadiazole core supports anticonvulsant activity, but the specific contribution of the 4-(N,N-dimethylamino)phenyl and 3-methyl substitution pattern of the target compound has not been experimentally determined. Therefore, any anticonvulsant application of the target compound should be considered exploratory, requiring de novo screening rather than inference from published data on related analogs.

Anticonvulsant Screening Maximal Electroshock Seizure Neurotoxicity

Recommended Application Scenarios for N,N-Dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline (CAS 1986547-19-6) Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment and Lead-Like Screening Libraries

The combination of XLogP3-AA = 2.4, TPSA = 74.6 Ų (below the 90 Ų CNS threshold), zero hydrogen bond donors, and only 2 rotatable bonds makes this compound an attractive addition to CNS-focused screening decks [1]. Its physicochemical profile distinguishes it from the more polar primary aniline analogs that dominate the triazolo-thiadiazole chemical space. Procurement for blood-brain barrier permeability screening panels is supported by these computed descriptors, though experimental PAMPA-BBB or MDCK-MDR1 permeability data remain to be generated [2].

Structure-Activity Relationship (SAR) Expansion of Triazolo-Thiadiazole Anticonvulsants

Published anticonvulsant data on the triazolo-thiadiazole scaffold, including ED₅₀ values (e.g., 23.7 mg/kg for the 4-chlorophenyl analog 4h) and rotorod neurotoxicity screening, validate the core as a productive starting point for CNS-active compound development [1]. The target compound introduces a previously unexplored substitution vector—4-(N,N-dimethylamino)phenyl at the 6-position combined with 3-methyl—that is absent from the characterized series. Its procurement enables systematic SAR exploration of the dimethylamino pharmacophore in the context of seizure models where tertiary amine-bearing anticonvulsants (e.g., lamotrigine analogs) have shown clinical relevance [2].

Physicochemical Property Benchmarking and Computational Model Building

With well-defined computed properties (MW = 259.33, XLogP3 = 2.4, TPSA = 74.6 Ų, HBD = 0, HBA = 5, RotBonds = 2), the target compound serves as a useful reference point for calibrating in silico ADME prediction models within the triazolo-thiadiazole chemical series [1]. Its intermediate lipophilicity and molecular weight place it at a sweet spot for testing permeability-solubility trade-offs. Experimental determination of LogD₇.₄, kinetic solubility, and microsomal stability for this compound would generate valuable ground-truth data for QSPR model refinement applicable to the broader scaffold class [2].

Chemical Biology Probe Development via Dimethylamino Functionalization

The tertiary N,N-dimethylamino group provides a unique chemical handle absent in the primary aniline analogs. This moiety can participate in N-oxide formation for pro-drug strategies, N-demethylation metabolic studies (CYP450 isoform phenotyping), or serve as a basic center for pH-dependent cellular compartmentalization studies [1]. In contrast, the primary aniline analog (CAS 701251-76-5) undergoes rapid N-acetylation and oxidative metabolism typical of aromatic amines, which may confound target engagement studies [2]. Researchers seeking a metabolically distinct analog of the primary aniline series for mechanistic or probe-based studies would benefit from this compound's differentiated functional group profile [3].

Quote Request

Request a Quote for N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.